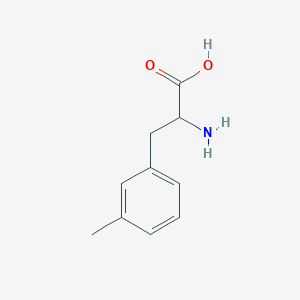

2-Amino-3-(m-tolyl)propanoic acid

Description

Contextualization within Non-Proteinogenic Amino Acid Research

2-Amino-3-(m-tolyl)propanoic acid is classified as a non-proteinogenic amino acid (npAA), meaning it is not one of the 22 amino acids naturally encoded by the genetic code for protein synthesis. The study of npAAs has become a significant area of research, as these compounds are crucial for biopharmaceutical innovation. frontiersin.org Non-proteinogenic amino acids, including D-amino acids and beta-modified amino acids, are incorporated into peptide-based drugs to enhance their stability, efficacy, and resistance to degradation by proteases in the body. frontiersin.org The successful recombinant production of npAAs like β-methylphenylalanine in engineered Escherichia coli highlights the potential for large-scale, cost-effective synthesis of these valuable compounds for pharmacological applications, moving beyond traditional chemical synthesis methods. frontiersin.org

Significance as a Phenylalanine Derivative in Academic Studies

As a derivative of phenylalanine, this compound and its isomers are frequently used in academic studies to understand the role of phenylalanine in biological pathways and to create new bioactive molecules. medchemexpress.commedchemexpress.comglpbio.com Phenylalanine derivatives are used as building blocks in the synthesis of novel peptides and are studied for their potential biological activities. For instance, research into dipeptides containing derivatives of (S)-phenylalanine has explored their antifungal properties against various pathogenic fungal strains. researchgate.netpensoft.net Furthermore, analogues like alpha-methyl-D,L-phenylalanine have been used in animal studies to inhibit enzymes such as phenylalanine hydroxylase, effectively inducing hyperphenylalanemia to investigate the effects of elevated phenylalanine levels on brain metabolism and protein synthesis. nih.gov This use of phenylalanine derivatives as probes allows for detailed investigation into metabolic disorders and the development of potential therapeutic agents.

Role of Chirality in Research Applications of this compound

A critical aspect of this compound in research is its chirality. The alpha-carbon of the amino acid is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-amino-3-(m-tolyl)propanoic acid and (S)-2-amino-3-(m-tolyl)propanoic acid. This stereochemistry is a determining factor in its biological activity, as the spatial arrangement of the functional groups dictates how the molecule interacts with other chiral molecules in the body, such as enzymes and receptors. The synthesis of enantiomerically pure forms of amino acid derivatives is a key focus in medicinal chemistry and drug development to ensure specificity and efficacy. google.comacs.org

The distinct properties of each enantiomer are leveraged in academic investigations. The different spatial arrangements of the (R) and (S) isomers lead to different chiral recognition properties. For example, in asymmetric synthesis, one enantiomer may be favored in a specific catalytic pathway over the other. The meta-position of the methyl group in this compound, when compared to its ortho- and para- isomers, is specifically used in studies to understand the effects of substituent positioning on ligand-receptor interactions. The (R)-enantiomer, (R)-2-Amino-3-(m-tolyl)propanoic acid, is specifically cited as a phenylalanine derivative for research use, often as a building block in the synthesis of more complex molecules and novel peptides. medchemexpress.comchemimpex.com The ability to synthesize and study individual enantiomers is crucial for developing targeted pharmaceuticals, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or cause unintended effects.

Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-amino-3-(3-methylphenyl)propanoic acid | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₃NO₂ | nih.gov |

| Molecular Weight | 179.22 g/mol | nih.govnih.gov |

| CAS Number | 5472-70-8 (racemic) | nih.gov |

| Chiral Center | The α-carbon is a chiral center. | |

| Synonyms | 3-Methyl-DL-phenylalanine, alpha-Amino-3-methylbenzenepropionic acid | nih.gov |

| Classification | Non-proteinogenic amino acid, Phenylalanine derivative | frontiersin.orgmedchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBSTONIYRNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-70-8, 2283-42-3 | |

| Record name | 3-Methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5472-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2 Amino 3 M Tolyl Propanoic Acid and Its Derivatives

Established Synthetic Pathways for α-Amino Acids

Traditional methods for α-amino acid synthesis provide a foundational framework for accessing a wide variety of structures, including 2-amino-3-(m-tolyl)propanoic acid. These pathways often result in racemic mixtures, which may then be resolved to obtain the desired enantiomer.

The Amidomalonate Method in this compound Synthesis

The amidomalonate synthesis is a robust and widely applicable method for the preparation of α-amino acids. libretexts.organkara.edu.tr This method is a variation of the malonic ester synthesis and is particularly effective for the synthesis of this compound. The key steps involve the alkylation of a diethyl acetamidomalonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the final amino acid.

The synthesis commences with the deprotonation of diethyl acetamidomalonate using a strong base, typically sodium ethoxide, to generate a stabilized enolate. This nucleophilic enolate is then reacted with 3-methylbenzyl chloride in an SN2 reaction to introduce the m-tolyl group. The resulting alkylated intermediate is subsequently subjected to acidic hydrolysis, which serves a dual purpose: it hydrolyzes both the ester groups to carboxylic acids and the acetamido group to a primary amine. Finally, gentle heating promotes the decarboxylation of the geminal dicarboxylic acid, affording racemic this compound.

Reaction Scheme: Amidomalonate Synthesis

| Step | Reactants | Reagents | Product |

| 1 | Diethyl acetamidomalonate | Sodium ethoxide (NaOEt) | Enolate of diethyl acetamidomalonate |

| 2 | Enolate, 3-Methylbenzyl chloride | - | Diethyl 2-acetamido-2-(3-methylbenzyl)malonate |

| 3 | Diethyl 2-acetamido-2-(3-methylbenzyl)malonate | Aqueous acid (e.g., HCl), Heat | This compound |

Enantioselective Synthesis Strategies for this compound

The biological activity of amino acids and their derivatives is often stereospecific. Consequently, the development of enantioselective synthetic methods to produce specific isomers of this compound is of paramount importance.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to introduce chirality into a molecule in a controlled manner, leading to an excess of one enantiomer over the other. ankara.edu.tr A common and effective strategy involves the use of chiral auxiliaries. wikipedia.orgresearchgate.net These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.

For the synthesis of this compound, a chiral auxiliary, such as an oxazolidinone, can be acylated with an appropriate acyl chloride. wikipedia.org The resulting chiral imide can then be deprotonated to form a chiral enolate. The steric bulk of the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile, in this case, 3-methylbenzyl bromide, to attack from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired enantiomer of this compound with high enantiomeric excess.

Stereochemical Control in Producing Specific Isomers

Achieving a high degree of stereochemical control is crucial for obtaining specific isomers of this compound. The choice of chiral auxiliary and reaction conditions plays a pivotal role in determining the stereochemical outcome. For instance, the use of different Evans' oxazolidinone auxiliaries, derived from either (S)-valine or (R)-phenylglycine, can lead to the selective formation of either the (R)- or (S)-enantiomer of the final amino acid.

Furthermore, the stereochemistry of the newly formed chiral center is influenced by the geometry of the enolate and the nature of the electrophile. Careful optimization of these parameters is essential to maximize the diastereoselectivity of the key alkylation step and, consequently, the enantiomeric purity of the final product.

Protective Group Chemistry in the Synthesis of this compound Derivatives

In peptide synthesis, the functional groups of amino acids that are not involved in peptide bond formation must be protected to prevent unwanted side reactions. The choice of protecting group is critical and must be compatible with the coupling and deprotection conditions used in peptide synthesis.

Application of Fluorenylmethoxycarbonyl (Fmoc) Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used base-labile protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). total-synthesis.com The Fmoc group is introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. total-synthesis.comrsc.org

For the synthesis of Fmoc-protected this compound, the free amino acid is dissolved in a suitable solvent, such as a mixture of dioxane and water, and the pH is adjusted to be basic using a base like sodium bicarbonate. Fmoc-OSu is then added, and the reaction is stirred until completion. The resulting Fmoc-protected amino acid can then be isolated and purified. The (R)-enantiomer, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid, is a commercially available derivative, highlighting the importance of this protecting group strategy. synhet.com

General Procedure for Fmoc Protection

| Step | Reactants | Reagents | Product |

| 1 | This compound | 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO₃) | Fmoc-2-amino-3-(m-tolyl)propanoic acid |

| 2 | Reaction Mixture | Acidification (e.g., HCl) | - |

| 3 | Crude Product | Extraction and Purification | Pure Fmoc-2-amino-3-(m-tolyl)propanoic acid |

The use of Fmoc protection allows for the selective deprotection of the α-amino group under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), without affecting acid-labile side-chain protecting groups. sigmaaldrich.com This orthogonality is a key advantage of the Fmoc strategy in the synthesis of complex peptides containing this compound.

Regioselective Deprotection Techniques

In the multistep synthesis of this compound derivatives, the use of protecting groups for the amino and carboxyl functionalities is essential to prevent unwanted side reactions. The ability to selectively remove these protecting groups at different stages of the synthesis, known as regioselective deprotection, is crucial for achieving the desired final product. This is typically accomplished through an orthogonal protection strategy, where different protecting groups are chosen that can be removed under distinct and non-interfering reaction conditions. nih.gov

For a typical intermediate of this compound, the amino group might be protected with a tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions, while the carboxylic acid is protected as an ester, for instance, a methyl or ethyl ester, which is typically cleaved under basic or acidic hydrolysis, or a benzyl (B1604629) ester, which can be removed by hydrogenolysis.

Selective Deprotection of the Carboxyl Group:

The selective cleavage of an ester group in the presence of an N-Boc group can be achieved under specific conditions. For example, tert-butyl esters can be selectively deprotected in the presence of N-Boc groups using a system like cerium(III) chloride heptahydrate and sodium iodide in acetonitrile (B52724). organic-chemistry.org This method reverses the usual selectivity observed under standard acidic conditions, where the N-Boc group is more readily cleaved. organic-chemistry.org

Selective Deprotection of the Amino Group:

Conversely, the N-Boc group can be selectively removed while leaving the ester intact. This is commonly achieved by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.govreddit.com The concentration of TFA and the reaction temperature can be optimized to ensure efficient deprotection without affecting the ester group. Protic ionic liquids have also been shown to be effective catalysts for the selective hydrolytic cleavage of the N-Boc group under mild conditions. researchgate.net

The choice of protecting groups and deprotection conditions is critical and must be tailored to the specific synthetic route and the presence of other functional groups in the molecule. The following table summarizes common orthogonal protecting group pairs and their deprotection conditions relevant to the synthesis of this compound derivatives.

| Protecting Group 1 (e.g., for Amino Group) | Deprotection Condition 1 | Protecting Group 2 (e.g., for Carboxyl Group) | Deprotection Condition 2 | Orthogonal |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA in DCM) | Benzyl Ester | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF) | tert-Butyl Ester | Acid (e.g., TFA in DCM) | Yes |

| Cbz (Carboxybenzyl) | Hydrogenolysis (e.g., H₂, Pd/C) | Methyl/Ethyl Ester | Base Hydrolysis (e.g., LiOH, NaOH) | Yes |

Chemical Modifications and Analog Generation of this compound

The generation of analogs of this compound with modified tolyl rings or propanoic acid backbones allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

The m-tolyl ring of this compound provides a scaffold for the introduction of a wide variety of substituents. Synthetic strategies for ring-substituted phenylalanine analogs can be adapted for this purpose. rsc.orgnih.gov A convenient approach involves the phase-transfer alkylation of N-(diphenylmethylene)glycine esters with substituted benzyl halides, followed by hydrolysis and resolution. rsc.org

Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of the aryl ring. For instance, if a bromo- or iodo-substituted precursor of this compound is synthesized, a variety of substituents can be introduced via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Representative Palladium-Catalyzed Cross-Coupling Reactions for Ring Functionalization:

| Reaction Name | Reactants | Catalyst System | Bond Formed |

| Suzuki Coupling | Aryl Halide, Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Aryl Halide, Terminal Alkynes | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkyne) |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd(0) or Pd(II) catalyst, Ligand, Base | C-N (Aryl-Amine) |

These methodologies enable the synthesis of a diverse library of m-tolyl ring substituted analogs for various applications.

Modification of the propanoic acid backbone of this compound can involve derivatization of the carboxylic acid group or functionalization at the α- or β-carbons.

Carboxylic Acid Derivatization:

The carboxylic acid functionality can be readily converted into a variety of other functional groups. Standard organic transformations can be employed to synthesize esters, amides, and other derivatives. uomus.edu.iq For example, coupling with amines or alcohols using carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a common method for forming amides and esters, respectively. thermofisher.com

α-Carbon Functionalization:

Functionalization at the α-carbon can be achieved through various methods. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and alkylation of the α-position of amino acids. nih.gov This approach often utilizes a directing group to achieve high regioselectivity.

β-Carbon Functionalization:

Modification at the β-carbon is more challenging but can be accomplished through specific synthetic routes. For instance, the synthesis of β-aryl-γ-amino acids has been achieved via chemoenzymatic routes, which could potentially be adapted. rsc.org Additionally, Mannich-type reactions can be employed for the stereoselective construction of β-amino acids. nih.gov

The following table provides examples of functionalization strategies for the propanoic acid backbone:

| Position | Functionalization | Reagents/Method | Resulting Moiety |

| Carboxyl Group | Amide Formation | Amine, EDC, HOBt | Amide |

| Carboxyl Group | Esterification | Alcohol, Acid Catalyst | Ester |

| α-Carbon | Arylation | Aryl Halide, Pd Catalyst, Directing Group | α-Aryl |

| β-Carbon | Mannich Reaction | Aldehyde, Amine | β-Amino |

These methodologies provide a versatile toolbox for the synthesis of a wide array of this compound analogs with diverse functionalities.

Applications of 2 Amino 3 M Tolyl Propanoic Acid in Peptide Chemistry

Fundamental Role as a Peptide Building Block

As a non-canonical amino acid, 2-Amino-3-(m-tolyl)propanoic acid serves as a specialized building block in the chemical synthesis of peptides. nbinno.comsigmaaldrich.com Its structure, featuring a tolyl group, introduces increased hydrophobicity and steric bulk compared to its natural counterpart, phenylalanine. This modification can induce specific conformational constraints within the peptide backbone, potentially enhancing binding affinity to biological targets or improving resistance to enzymatic degradation. nbinno.com The decision to incorporate this UAA is driven by the specific functional goals for the peptide, such as enhancing receptor binding or minimizing cleavage by proteases. nbinno.com

The primary method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support. wikipedia.orgnih.gov this compound is readily integrated into standard SPPS protocols, most commonly using the Fluorenylmethoxycarbonyl (Fmoc) protection strategy. nih.govchempep.com

In this process, the N-terminus of the amino acid is protected by an Fmoc group, which is base-labile, while the side chains of other amino acids in the sequence are protected by acid-labile groups. wikipedia.org The protected this compound, as an Fmoc- or Boc-protected derivative (e.g., Fmoc-L-3-Methylphenylalanine-OH), is activated and coupled to the deprotected N-terminus of the resin-bound peptide chain. nbinno.comnih.gov The cycle of deprotection and coupling is repeated until the desired sequence is assembled. The efficiency of each coupling step is critical and can be monitored using qualitative tests like the Kaiser test. nih.gov

Table 1: Typical Fmoc-SPPS Cycle for Incorporating this compound

| Step | Procedure | Reagents & Solvents | Purpose |

|---|---|---|---|

| 1. Swelling | The solid support resin is swollen. | Dichloromethane (B109758) (DCM), N,N-Dimethylformamide (DMF) | Prepares the resin for synthesis by making reactive sites accessible. |

| 2. Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide. | 20-40% Piperidine (B6355638) in DMF | Exposes the free amine for the next coupling reaction. |

| 3. Washing | The resin is washed to remove excess deprotection reagent and byproducts. | DMF, Isopropanol (IPA) | Purifies the resin-bound peptide before the next amino acid is added. |

| 4. Coupling | The protected this compound is activated and added to the resin. | Fmoc-3-(m-tolyl)-Ala-OH, Coupling agents (e.g., HBTU, HATU), Base (e.g., DIPEA), DMF | Forms a new peptide bond, extending the peptide chain. |

| 5. Washing | The resin is washed to remove excess amino acid and coupling reagents. | DMF, DCM | Purifies the newly elongated peptide-resin. |

| 6. Repeat | The cycle (Steps 2-5) is repeated for each subsequent amino acid in the sequence. | N/A | Assembles the full-length peptide. |

| 7. Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, H₂O) | Releases the final, unprotected peptide into solution. |

This table represents a generalized protocol. Specific conditions such as coupling times and reagent equivalents may be optimized for each synthesis.

Engineering Peptides with Modulated Biological Activities

The substitution of natural amino acids with UAAs like this compound is a key strategy for engineering peptides with tailored biological functions. sigmaaldrich.com The altered physicochemical properties imparted by the UAA can profoundly affect how the peptide interacts with its biological target.

The placement of this compound within a peptide sequence allows for precise control over its properties. The additional methyl group on the phenyl ring increases the hydrophobicity of the side chain compared to phenylalanine. nih.gov This modification can be strategically employed to enhance interactions with hydrophobic pockets in target receptors or enzymes. rsc.org The position of the methyl group (meta) influences the rotational freedom and presentation of the aromatic ring, which can lead to more specific and higher-affinity binding compared to the ortho or para isomers or the unsubstituted phenylalanine. This precision enables the rational design of peptides with improved potency and selectivity. nbinno.com

Incorporating this compound is a recognized strategy for improving the therapeutic profile of peptides. Enhanced efficacy can be achieved through several mechanisms:

Increased Proteolytic Stability: The bulky tolyl group can act as a steric shield, hindering the approach of proteases and slowing the rate of degradation. This leads to a longer biological half-life. youtube.com

Improved Binding Affinity: The unique conformational and hydrophobic properties of the side chain can optimize the fit of the peptide into the binding site of its target, leading to increased potency. nbinno.com

Modulation of Aggregation: The hydrophobic nature of the tolyl group can influence the peptide's propensity to aggregate, a critical parameter in the formulation and delivery of peptide-based drugs. rsc.org

Table 2: Research Findings on a Hypothetical Peptide Analog

| Peptide | Sequence | Key Modification | Observed Effect | Rationale |

|---|---|---|---|---|

| Parent Peptide | Gly-Ala-Phe -Leu-Gly-Lys | Phenylalanine at position 3 | Binds to Receptor X with moderate affinity; Rapidly degraded by chymotrypsin. | Natural L-amino acid sequence is susceptible to proteolysis. |

| Analog A | Gly-Ala-(m-tolyl)Ala -Leu-Gly-Lys | this compound at position 3 | Binds to Receptor X with higher affinity; Shows significantly increased stability against chymotrypsin. | The m-tolyl group enhances hydrophobic interactions with the receptor and provides steric hindrance against enzymatic cleavage. nbinno.comrsc.org |

This table is illustrative, demonstrating the expected outcomes based on established principles of peptide engineering with unnatural amino acids.

Bioconjugation Methodologies Employing this compound

Bioconjugation is the process of chemically linking two molecules, such as a peptide and a drug or a labeling agent, to create a new construct with combined functionalities. thieme-connect.com While the side chain of this compound is chemically inert under typical bioconjugation conditions, its presence in a peptide can indirectly influence these methodologies. nih.gov

The aromatic ring of the tolyl group is not readily functionalized using common chemoselective reactions that target amines (lysine) or thiols (cysteine). thieme-connect.comnih.gov Therefore, direct conjugation to the this compound side chain is not a standard strategy. However, its incorporation can be part of a broader design. For instance, the peptide could be designed where the conformational stability provided by the tolyl-alanine residue properly orients another reactive amino acid (e.g., a cysteine or an azide-containing UAA) for a specific and efficient conjugation reaction. nih.gov In this context, this compound serves as a structural component that facilitates the primary bioconjugation event at another site within the peptide. Advanced methods involving C-H functionalization of aromatic rings are an emerging area of research but are not yet routine for bioconjugation. nih.gov

Attachment of Biomolecules for Diagnostic and Therapeutic Agents

The covalent attachment of biomolecules, such as imaging agents, radioisotopes, or cytotoxic drugs, to peptides is a critical step in the development of targeted diagnostic and therapeutic agents. This process, often referred to as bioconjugation, allows for the precise delivery of these molecules to specific cells or tissues.

While there is no specific data found for this compound, other unnatural phenylalanine analogs are utilized for these purposes. For instance, phenylalanine derivatives containing reactive groups like iodo- or fluoro-substituents can serve as handles for attaching other molecules. The iodine atom in 4-Iodo-L-phenylalanine, for example, can be used for radiolabeling in the development of peptide-based imaging agents. nbinno.com Similarly, fluorinated phenylalanines have been incorporated into peptides for applications in PET imaging. nih.gov

The general strategy for using an unnatural amino acid for biomolecule attachment is outlined in the table below.

| Strategy | Description | Potential Application of an Aromatic Amino Acid Analog |

| Direct Conjugation | The side chain of the unnatural amino acid contains a reactive functional group (e.g., alkyne, azide, halide) that allows for direct, site-specific attachment of a biomolecule through click chemistry or other orthogonal ligation methods. | An analog with a reactive handle on the phenyl ring could be used to attach a fluorescent dye for diagnostic imaging or a cytotoxic drug for targeted cancer therapy. |

| Linker-Mediated Conjugation | A bifunctional linker is first attached to the unnatural amino acid's side chain. The other end of the linker is then used to connect the desired biomolecule. This approach provides more flexibility in terms of the types of molecules that can be attached and can help to maintain the peptide's biological activity. | The tolyl group could potentially be modified with a linker to attach a chelating agent for radiometals used in diagnostics or therapeutics. |

This table represents generalized strategies in peptide chemistry and does not reflect specific documented applications of this compound.

Surface Functionalization Applications

The immobilization of peptides onto surfaces is a rapidly growing field with applications in biomaterials, biosensors, and medical implants. Functionalizing a surface with peptides can enhance its biocompatibility, promote specific cell adhesion, or impart antimicrobial properties.

Specific research on the use of peptides containing this compound for surface functionalization is not available. However, the general principles of peptide-based surface modification suggest how such an amino acid could theoretically be employed. The hydrophobic nature of the tolyl group could influence the orientation and packing of the peptide on a surface.

General approaches to surface functionalization using peptides are described below.

| Functionalization Method | Description | Potential Role of an Aromatic Amino Acid Analog |

| Physisorption | Peptides are non-covalently adsorbed onto a surface through hydrophobic, electrostatic, or van der Waals interactions. | The hydrophobic tolyl group of this compound could enhance the adsorption of the peptide onto hydrophobic surfaces. |

| Chemisorption | Peptides are covalently attached to a surface that has been pre-activated with reactive chemical groups. This method provides a more stable and controlled immobilization. | The peptide containing the amino acid could be attached to the surface via its N-terminus, C-terminus, or the side chain of another amino acid, with the tolyl group influencing the peptide's presentation on the surface. |

| Fusion with Material-Binding Peptides | The therapeutic or functional peptide is genetically or chemically fused to a peptide sequence that has a specific affinity for a particular material (e.g., titanium, gold). | A peptide containing this compound could be linked to a material-binding peptide to create a bifunctional molecule for coating medical implants. |

This table outlines general methodologies in the field of biomaterials and does not represent specific, documented applications of this compound.

Pharmacological and Biological Research on 2 Amino 3 M Tolyl Propanoic Acid

Investigation of Enzyme-Substrate Interactions

The unique structure of 2-Amino-3-(m-tolyl)propanoic acid, characterized by a methyl group on the phenyl ring, makes it a valuable tool for probing enzyme-substrate interactions. ontosight.ai Its structural similarity to the natural amino acid phenylalanine allows it to be recognized by certain enzymes, while the methyl group provides a subtle modification that can influence binding and catalytic activity.

Studies on Enzyme Specificity with this compound

Research has utilized this compound to understand the specificity of enzymes that metabolize amino acids. ontosight.ai By comparing the enzyme's affinity and turnover rate for this compound versus phenylalanine, scientists can deduce the importance of the steric and electronic properties of the substrate's aromatic ring for enzymatic recognition and processing. Studies have shown that it can act as either a substrate or an inhibitor for certain enzymes involved in amino acid metabolism. ontosight.aismolecule.com This dual potential underscores its utility in mapping the active sites of these enzymes.

For instance, its interaction with enzymes like matrix metalloproteinases (MMPs) has been explored, suggesting potential inhibitory activity. smolecule.com Such studies are crucial for understanding the structural requirements for substrate binding and can guide the design of more specific enzyme inhibitors or substrates.

Receptor Binding Studies

The interaction of this compound with various receptors has been a key area of investigation, particularly within the central nervous system. These studies aim to elucidate how this compound and its analogs bind to and modulate the activity of critical receptors involved in neurotransmission.

Analysis of Ligand-Receptor Dynamics Involving this compound

Binding affinity studies have been conducted to explore the interaction of this compound with specific neurotransmitter receptors. smolecule.com The presence of the m-tolyl group can enhance the compound's lipophilicity, which may influence its ability to cross cell membranes and interact with receptor binding pockets. smolecule.com While specific quantitative binding data for this compound is not extensively detailed in the provided results, the research direction points towards its potential to modulate synaptic transmission through receptor interactions. smolecule.com

Neuropharmacological Research Avenues

The neuropharmacological potential of this compound and its derivatives is a significant focus of ongoing research. smolecule.comchemimpex.com Its structural resemblance to neuroactive amino acids makes it a compelling candidate for investigating neurological functions and developing novel therapeutic agents.

Studies on Neuropeptide Systems and Neurological Function

The modification of peptides with unnatural amino acids like this compound is a strategy employed to enhance their metabolic stability while maintaining or improving their biological activity. For example, replacing phenylalanine with its m-tolyl analog in opioid peptides has been shown to retain affinity for the µ-opioid receptor. smolecule.com This highlights the potential of this compound in the development of more robust and effective neuropeptide-based therapeutics.

Elucidation of Structure-Activity Relationships for Neuroactive Analogs of this compound

A crucial aspect of neuropharmacological research is understanding the structure-activity relationship (SAR) of a compound. For this compound, this involves synthesizing and testing various analogs to determine how modifications to its structure affect its biological activity. The specific placement of the methyl group (meta in this case, as opposed to ortho or para) significantly influences its interaction with biological targets. smolecule.comnih.govuni.lu

Research on related compounds, such as (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs, has demonstrated that small structural changes can lead to significant differences in potency and efficacy at NMDA receptor subtypes. nih.gov This principle of SAR is directly applicable to the study of this compound, where understanding how the tolyl group influences receptor or enzyme interaction is key to designing more potent and selective neuroactive compounds.

Below is a table summarizing the key research areas and findings related to this compound.

| Research Area | Key Findings |

| Enzyme-Substrate Interactions | Can act as a substrate or inhibitor for enzymes in amino acid metabolism. ontosight.aismolecule.com The m-tolyl group helps in studying enzyme specificity. ontosight.ai |

| Receptor Binding | The m-tolyl group may enhance lipophilicity and receptor interactions. smolecule.com |

| Neuropharmacology | Used to create more stable and active neuropeptide analogs. smolecule.com Structure-activity relationship studies are crucial for developing neuroactive compounds. smolecule.com |

Therapeutic Potential Exploration of this compound Derivatives

The therapeutic potential of derivatives of this compound, an analog of the amino acid phenylalanine, is an active area of scientific inquiry. By modifying its structure, researchers are developing novel compounds with the aim of targeting a range of diseases, from cancers to neurological disorders. These investigations leverage the fundamental role of amino acids as building blocks of proteins and their recognition by cellular transport systems, which can be exploited for targeted drug delivery. The following sections detail the exploration of these derivatives in several key therapeutic areas.

Development as Boron Delivery Agents in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that requires the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that can kill cancer cells with minimal damage to surrounding healthy tissue. The success of BNCT is critically dependent on the development of effective boron delivery agents.

Amino acid derivatives are promising candidates for this purpose, as cancer cells often exhibit increased amino acid uptake to support their rapid growth. While research on boronated derivatives of this compound is not extensively documented, studies on structurally similar boronated amino acids provide strong proof-of-concept. For example, boronophenylalanine (BPA), an analog of phenylalanine, is one of the most widely used agents in clinical BNCT.

Furthermore, novel research into other boron-rich amino acids demonstrates the ongoing efforts in this field. One such example is a derivative of cysteine, 2-amino-3-(1,7-dicarba-closo-dodecaboranyl-1-thio)propanoic acid, which has been synthesized and evaluated for its potential in BNCT. In vitro studies with this compound on U87 glioblastoma cells showed that it was taken up by the cells and exhibited a modest cytotoxic effect on its own. Importantly, upon irradiation with thermal neutrons, a significantly enhanced cell-killing effect was observed. This suggests a dual-action potential, functioning as both a chemotherapeutic agent and a boron delivery agent for BNCT.

Agonist and Antagonist Profiling for Neurotransmitter Receptors (e.g., NMDA Receptor Glycine (B1666218) Site)

Derivatives of 2-aminopropanoic acid are being investigated for their ability to modulate the activity of neurotransmitter receptors in the brain, which could lead to new treatments for a variety of neurological and psychiatric conditions. A key target of this research is the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and synaptic plasticity. The NMDA receptor has a binding site for the co-agonist glycine, and molecules that interact with this site can either enhance or inhibit receptor activity.

Research has shown that derivatives of (R)-2-aminopropanoic acid can act as agonists at the NMDA receptor glycine site. For instance, a series of (R)-2-amino-3-triazolpropanoic acid derivatives have been developed and shown to function as NMDA receptor glycine site agonists. arkat-usa.orgresearchgate.netacs.org These compounds displayed varying levels of activity depending on the specific subtype of the NMDA receptor, with some showing a preference for GluN1/2C and GluN1/2D subtypes over GluN1/2A and GluN1/2B subtypes. researchgate.netacs.org

Similarly, another class of derivatives, (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acids, have been identified as potent agonists at the NMDA receptor glycine site, also exhibiting subtype-specific activity. One compound from this series was found to be a potent partial agonist at the GluN1/2C subtype while having minimal activity at other subtypes. This subtype selectivity is a highly desirable feature in drug development as it could lead to more targeted therapies with fewer side effects.

| Compound Class | Target | Observed Activity | Subtype Preference |

|---|---|---|---|

| (R)-2-amino-3-triazolpropanoic acid derivatives | NMDA Receptor Glycine Site | Agonist (full and partial) | 3- to 7-fold preference for GluN1/2C-D over GluN1/2A-B for some compounds researchgate.netacs.org |

| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives | NMDA Receptor Glycine Site | Agonist (partial) | One compound showed high potency at GluN1/2C with minimal activity at GluN1/2A, GluN1/2B, and GluN1/2D |

Research into Anti-Cancer Activities

The potential of this compound derivatives as anti-cancer agents is another significant area of research. These investigations focus on the direct effects of these compounds on cancer cells, including their ability to induce cell death and to interfere with signaling pathways that are essential for tumor growth and survival.

A primary method for assessing the anti-cancer potential of new compounds is to evaluate their cytotoxicity against various cancer cell lines in vitro. While direct studies on the cytotoxicity of this compound derivatives are limited, research on structurally related compounds provides valuable insights.

For example, a study on a series of (S)-2-amino-3-(4-(((2-(p-tolyl)thiazol-4-yl)methyl)amino)phenyl)propanoic acid derivatives, which share the tolyl group, found that they did not exhibit significant cytotoxicity against HeLa (cervical cancer) and HCT 116 (colon cancer) cell lines. In contrast, another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed potent antiproliferative activity against H69 (small-cell lung carcinoma) and the drug-resistant H69AR cell lines. Several of these compounds also effectively induced cell death in three-dimensional spheroid models of A549 (lung cancer) cells.

Furthermore, research on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives has demonstrated cytotoxic effects against MCF-7 breast cancer cells, with some compounds showing IC₅₀ values in the low micromolar range.

| Compound Class | Cancer Cell Line | Reported IC₅₀ Values |

|---|---|---|

| (S)-2-amino-3-(4-(((2-(p-tolyl)thiazol-4-yl)methyl)amino)phenyl)propanoic acid derivatives | HeLa | No significant toxicity observed |

| HCT 116 | No significant toxicity observed | |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | H69 | Low micromolar activity reported |

| H69AR | Low micromolar activity reported | |

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives | MCF-7 | IC₅₀ values ranging from 1.32 to 9.77 µM for active compounds |

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that, when dysregulated, can drive the growth and spread of many cancers. The epidermal growth factor receptor (EGFR) is a well-known RTK that is a common target for anti-cancer drugs.

There is evidence to suggest that derivatives of 2-amino-3-arylpropanoic acids could act as EGFR inhibitors. For instance, in silico studies of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives proposed that these compounds are capable of interacting with and inhibiting human EGFR.

Additionally, a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives were not only cytotoxic to MCF-7 cells but also showed potent inhibition of the EGFR enzyme. Several compounds in this series had IC₅₀ values for EGFR inhibition in the nanomolar range, with the most potent compound exhibiting an IC₅₀ of 16.89 nM, which was more potent than the reference drug Erlotinib (IC₅₀ = 29.8 nM). Molecular docking studies supported these findings, showing that these compounds could bind to the active site of EGFR.

| Compound Class | Observed Activity | Reported IC₅₀ Values |

|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Proposed interaction with EGFR based on in silico studies | N/A |

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives | Potent EGFR inhibition | IC₅₀ values ranging from 16.89 to 52.7 nM for active compounds |

Structure Activity Relationship Sar and Computational Studies of 2 Amino 3 M Tolyl Propanoic Acid

Elucidating SAR through Synthetic Analogues

The biological activity of 2-Amino-3-(m-tolyl)propanoic acid and its analogues is profoundly influenced by their chemical structures. Structure-Activity Relationship (SAR) studies, which involve the systematic modification of different parts of the molecule, are crucial for optimizing therapeutic potential and understanding the molecular basis of their action.

Impact of Phenyl Ring Substitutions on Biological Activity

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of 2-amino-3-arylpropanoic acid derivatives. The nature, position, and electronic properties of these substituents can dramatically alter the compound's interaction with biological targets.

Research into phthaloyl derivatives of 3-amino-3-arylpropanoic acids as inhibitors of Trypanosoma cruzi trans-sialidase (TcTS), the enzyme responsible for Chagas disease, highlights the importance of phenyl ring modifications. conicet.gov.ar Studies have shown that introducing electron-donating or lipophilic substituents on the phthaloyl moiety can enhance enzyme inhibition. conicet.gov.ar For instance, a methyl group on the phthaloyl ring was found to favor inhibitory activity. conicet.gov.ar

In a different context, the evaluation of (S)-2-amino-3-(4-(((thiazol-yl)methyl)amino)phenyl)propanoic acid derivatives against Mycobacterium tuberculosis revealed that substitutions on a phenyl ring attached to the thiazole (B1198619) core significantly impacted antimycobacterial efficacy. arkat-usa.org Analogues with Br, Cl, F, or CH3 substituted on the phenyl ring demonstrated good activity against M. tuberculosis H37Ra. arkat-usa.org Specifically, compounds bearing a 4-chlorophenyl or a p-tolyl group on the thiazole ring showed excellent antibacterial activity. arkat-usa.org

Similarly, SAR studies on antagonists for the free fatty acid receptor 2 (FFAR2) showed that substitutions on the phenyl ring were crucial for potency. While m-trifluoromethyl and m-methoxy substitutions maintained potency in elongated analogues, a m-fluoro substituent resulted in the most potent compound in one series, also boasting a high ligand-lipophilicity efficiency (LLE). sdu.dk This indicates that even subtle changes in the electronic nature and lipophilicity of the phenyl ring substituent can have a significant pharmacological impact.

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity

| Parent Compound Scaffold | Substitution | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Phthaloyl-3-amino-3-arylpropanoic acid | Methyl group on phthaloyl moiety | Trypanosoma cruzi trans-sialidase (TcTS) inhibition | Favors enzyme inhibition. | conicet.gov.ar |

| Phthaloyl-3-amino-3-arylpropanoic acid | Halogens (F, Cl, Br) at para position of arylpropanoic acid phenyl ring | Trypanocidal effect | Showed higher lysis (62-65%) compared to unsubstituted analogues. | conicet.gov.ar |

| (S)-2-amino-3-(4-(((thiazol-yl)methyl)amino)phenyl)propanoic acid | Br, Cl, F, CH3 on thiazole-linked phenyl ring | Antimycobacterial activity | Exhibited good activity against M. tuberculosis H37Ra. | arkat-usa.org |

| Phenylacetamide analogues as FFAR2 antagonists | m-fluoro on phenylacetamide | FFAR2 antagonism | Resulted in the most potent compound with the highest LLE. | sdu.dk |

| Phenylacetamide analogues as FFAR2 antagonists | m-trifluoromethyl, m-methoxy on phenylacetamide | FFAR2 antagonism | Maintained potency in elongated analogues, unlike in the original series. | sdu.dk |

Modifications of the Propanoic Acid Chain and Their Pharmacological Consequences

Alterations to the propanoic acid backbone, including the amino and carboxylic acid groups, are fundamental to tailoring the pharmacological profile of these compounds. Modifications can affect the molecule's size, flexibility, and ability to form key interactions with a biological target.

In the development of FFAR2 antagonists, extending the acetamide (B32628) linker of an analogue to a propanamide resulted in a tenfold loss of potency. sdu.dk Conversely, shortening the linker to a benzamide (B126) led to a more than 50-fold decrease in activity. sdu.dk This demonstrates that the length and nature of the chain linking the aromatic rings are precisely tuned for optimal receptor binding. sdu.dk

Furthermore, research on pyridazinone derivatives has shown that incorporating a propionamide (B166681) side chain linked to the pyridazinone ring can enhance analgesic and anti-inflammatory actions while minimizing ulcerogenic effects. sarpublication.com The synthesis of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids also yielded compounds with significant in vivo analgesic activity. sarpublication.com These findings underscore that the propanoic acid moiety is not merely a scaffold but an active participant in the molecule's pharmacological effects, offering a site for modifications that can improve efficacy and safety.

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules. These computational methods are invaluable for understanding and predicting the chemical behavior of compounds like this compound, especially in contexts such as corrosion inhibition and receptor binding.

Application of Density Functional Theory (DFT) in Characterizing Electronic Properties

DFT is a computational method used to investigate the electronic structure of many-body systems. chemprob.orgresearchgate.net It is widely applied to calculate key molecular properties that govern reactivity. For potential corrosion inhibitors, these properties include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the energy gap (ΔE = E-LUMO - E-HOMO), dipole moment (μ), electronegativity (χ), and global hardness (η). researchgate.net

E-HOMO: Represents the ability of a molecule to donate electrons. Higher E-HOMO values suggest a greater tendency for the molecule to donate electrons to an acceptor, such as an empty d-orbital of a metal, indicating better inhibition potential. researchgate.net

E-LUMO: Indicates the ability of a molecule to accept electrons. Lower E-LUMO values imply a greater ease of accepting electrons from a metal surface. researchgate.net

Energy Gap (ΔE): A smaller energy gap corresponds to higher reactivity, which is a desirable trait for an inhibitor as it suggests stronger interaction with the metal surface. researchgate.net

Mulliken Atomic Charges: These calculations help identify the specific atoms within the molecule that are the most likely sites for interaction with a metal surface. Heteroatoms like nitrogen and oxygen are often identified as primary active sites. researchgate.net

DFT calculations have been successfully used to study the electronic properties of various organic inhibitors, including amino acid derivatives, providing a theoretical basis for their observed performance. chemprob.orgresearchgate.net

Correlation of Electronic Parameters with Adsorption and Inhibition Behaviors

The electronic parameters calculated via DFT can be directly correlated with the experimental performance of a molecule as a corrosion inhibitor. The mechanism of inhibition often involves the adsorption of the organic molecule onto a metal surface, forming a protective film. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving charge sharing or transfer from the inhibitor to the metal surface. acs.orgnih.gov

The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface is a key parameter that can be calculated from the electronic properties. researchgate.net A positive ΔN value indicates that the molecule can donate electrons to the metal's d-orbitals, leading to the formation of a coordinate bond and strong adsorption. researchgate.net

Studies on various organic compounds have demonstrated a strong correlation between these quantum chemical parameters and inhibition efficiency. researchgate.netacs.org For instance, molecules with high E-HOMO values and low E-LUMO values typically exhibit greater inhibition efficiency because these properties facilitate strong adsorption onto the metal surface. researchgate.net The adsorption process itself is often modeled using isotherms like the Langmuir isotherm, and the calculated free energy of adsorption (ΔG°ads) can distinguish between physisorption and chemisorption. acs.orgnih.gov

Table 2: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance in Inhibition | Desired Value for High Efficiency |

|---|---|---|---|

| Energy of Highest Occupied Molecular Orbital | E-HOMO | Electron donating ability | High |

| Energy of Lowest Unoccupied Molecular Orbital | E-LUMO | Electron accepting ability | Low |

| Energy Gap | ΔE | Reactivity of the inhibitor molecule | Low |

| Electronegativity | χ | Electron attraction power | - |

| Global Hardness | η | Resistance to change in electron distribution | Low |

| Fraction of Electrons Transferred | ΔN | Tendency to donate electrons to the metal surface | High (Positive) |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. conicet.gov.ar These techniques are instrumental in drug discovery for visualizing and analyzing the interactions between a ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme. chemprob.orgnih.gov

Docking simulations can elucidate the binding mode of an inhibitor within the active site of an enzyme, providing critical insights for SAR studies. For example, in the study of phthaloyl derivatives of 3-amino-3-arylpropanoic acids as inhibitors of Trypanosoma cruzi trans-sialidase (TcTS), molecular docking was used to rationalize the observed inhibition data. conicet.gov.ar

The docking analysis revealed that the most potent inhibitor, compound D-11, formed several key interactions within the TcTS active site:

Hydrogen Bonding: The carbonyl group of the phthaloyl moiety formed hydrogen bonds with the amino acid residues Arg35 and Arg314. conicet.gov.ar

Pi-Pi Stacking: A classical pi-pi stacking interaction was observed between the phthaloyl ring and Trp312. conicet.gov.ar

Pi-Alkyl Interaction: The methyl group on the phthaloyl ring engaged in a pi-alkyl interaction. conicet.gov.ar

Pi-Anion Interaction: The naphthyl moiety of the propionic acid part and the phthaloyl group showed interactions with Asp59 and Asp96. conicet.gov.ar

These specific interactions explain the high binding affinity and potent inhibitory activity of the compound. conicet.gov.ar The simulations also showed that less active compounds either lacked some of these key interactions or adopted a less favorable binding pose. conicet.gov.ar For instance, the absence of a hydrogen bond with Glu230 in one analogue compared to a more active one could explain its lower potency. conicet.gov.ar By providing a detailed, three-dimensional view of the ligand-receptor complex, molecular docking enables the rational design of new, more effective analogues.

Biochemical and Metabolic Investigations of 2 Amino 3 M Tolyl Propanoic Acid

Exploration of Metabolic Pathways Involving 2-Amino-3-(m-tolyl)propanoic Acid

The metabolic fate of this compound is understood by examining the pathways of structurally similar compounds, such as 3-O-methyldopa (3-OMD), a major metabolite of L-DOPA. wikipedia.org The metabolism of these phenylalanine and tyrosine derivatives often involves a series of enzymatic reactions, primarily occurring in the liver. jst.go.jp

Research on related molecules indicates that the initial and crucial step in the metabolic cascade is transamination. jst.go.jp For instance, the metabolism of L-3-methoxy-4-hydroxyphenylalanine is initiated by its transamination with α-ketoglutarate, a reaction catalyzed by tyrosine aminotransferase. jst.go.jp This process converts the amino acid into its corresponding α-keto acid, 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP). jst.go.jp Similarly, it is proposed that this compound undergoes transamination to its keto-acid derivative.

Another key enzyme in the metabolism of related compounds is catechol-O-methyltransferase (COMT), which is responsible for the methylation of L-DOPA to form 3-OMD. wikipedia.org Subsequent to transamination, the resulting keto-acid can be further metabolized. Studies on MHPP show it can be reduced to 3-methoxy-4-hydroxyphenyllactic acid (MHPL) by enzymes such as aromatic α-keto acid reductase and lactate (B86563) dehydrogenase. jst.go.jp These pathways highlight the principal metabolic transformations applicable to this compound.

| Enzyme Family | Proposed Reaction | Metabolite Class | Reference |

| Aminotransferases | Transamination | α-Keto Acid | jst.go.jp |

| Reductases | Reduction of Keto Acid | Hydroxy Acid | jst.go.jp |

| Methyltransferases | O-methylation (of related phenols) | Methylated derivatives | wikipedia.org |

The metabolic persistence, or half-life, of amino acid derivatives is a critical factor in their biological impact. Research on 3-O-methyldopa (3-OMD), a close structural analog, reveals that it has a significantly longer half-life of approximately 15 hours compared to its parent compound, L-DOPA, which has a half-life of about one hour. wikipedia.org This extended half-life leads to the accumulation of 3-OMD in the plasma and brain of patients undergoing chronic L-DOPA therapy. wikipedia.org This characteristic suggests that this compound may also exhibit a prolonged presence in biological systems, allowing it to exert sustained effects.

Metabolic oxidation is a potential reaction for this compound. evitachem.com The metabolic clearance of similar artificial amino acids is influenced by transporters in the kidney, including organic anion and amino acid transporters. nih.gov The inhibition of these transporters can alter the pharmacokinetics and tissue distribution of the compound, indicating that renal clearance is a key factor in its biological half-life. nih.gov

Function as a Biological Marker or Probe in Cellular Processes

Non-canonical amino acids, including this compound, serve as valuable tools in biomedical research, acting as biological markers or probes to investigate complex cellular processes. medchemexpress.com Their unique structures, which differ from the 20 canonical amino acids, allow them to be used for tracing metabolic pathways, studying enzyme mechanisms, and identifying therapeutic targets.

The utility of this compound and its isomers extends to the study of cell signaling. A metabolomic study on Parkinson's disease identified 3-methyl-L-tyrosine (an isomer) as a significant dysregulated metabolite. nih.gov Its levels were found to reflect both dopaminergic depletion and compensatory metabolic adaptations in patients. nih.gov The research implicated the disruption of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, highlighting the role of this amino acid in investigating metabolic dysregulation in disease pathophysiology. nih.gov The activation of FFAR1 (Free fatty acid receptor 1) through Gq and Gs pathways, which influences insulin (B600854) secretion, is another signaling process where related propanoic acid derivatives are studied. dovepress.com

Role in Protein Synthesis and Biomacromolecular Integration

One of the most advanced applications of this compound and other non-canonical amino acids (ncAAs) is their integration into proteins and other biomacromolecules. mdpi.com This process of creating proteins with novel building blocks is a cornerstone of protein engineering and biotechnology, enabling the synthesis of biomaterials with new functions. acs.orggoogle.com

The incorporation of ncAAs into a growing polypeptide chain is achieved through several in vivo and in vitro methods. mdpi.comnih.gov These techniques typically involve an engineered aminoacyl-tRNA synthetase (AARS) and a corresponding transfer RNA (tRNA), known as an orthogonal pair, which work independently of the host cell's endogenous machinery. google.com

| Method | Description | Application | Reference |

| Selective Pressure Incorporation (SPI) | Exploits the promiscuity of natural translation machinery in auxotrophic host organisms lacking a specific canonical amino acid. A structurally related ncAA is supplied and incorporated globally in its place. | Studying global protein properties like conformational stability and folding. | acs.orgnih.gov |

| Stop Codon Suppression (SCS) | An orthogonal AARS-tRNA pair is engineered to recognize a stop codon (e.g., UAG) on the mRNA. The tRNA is charged with the ncAA, which is then inserted at the site of the stop codon, allowing the full-length protein to be synthesized with the ncAA at a specific site. | Site-specific engineering of proteins for applications like drug conjugates, cross-linking, and creating novel enzyme active sites. | acs.orgnih.gov |

| In Vitro Protein Synthesis | A cell-free system containing all the necessary components for translation (ribosomes, tRNAs, AARSs) is used. Synthesized nucleic acids encoding the engineered AARS and tRNA are added to incorporate the ncAA into the target protein. | Rapid production and screening of proteins with incorporated ncAAs. | google.com |

This ability to site-specifically or globally integrate ncAAs provides a powerful tool for creating proteins with enhanced stability, novel catalytic activities, or unique labeling for imaging and interaction studies. mdpi.comgoogle.com

Advanced Analytical Methodologies for 2 Amino 3 M Tolyl Propanoic Acid Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 2-Amino-3-(m-tolyl)propanoic acid from reaction mixtures and for the assessment of its purity, including enantiomeric purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of amino acids. For this compound, reverse-phase HPLC (RP-HPLC) is often employed. A study on a similar compound, 2-amino-3-p-tolyl-propionic acid, utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for MS-compatibility. sielc.com This method can be adapted for the analysis of the m-tolyl isomer.

Chiral HPLC: To separate the enantiomers (R and S forms) of this compound, chiral HPLC is essential. Chiral stationary phases, such as those based on polysaccharide derivatives like Chiralpak AD-H, are effective. A typical mobile phase for such separations would be a mixture of hexane (B92381) and isopropanol. For related amino acids, zwitterionic chiral stationary phases like CHIRALPAK ZWIX(-) and ZWIX(+) have been used with mobile phases containing methanol, acetonitrile, triethylamine (B128534) (TEA), and acetic acid. hplc.eu

Gas Chromatography (GC): While less common for non-volatile amino acids directly, GC can be used after derivatization. For instance, propanoic acid and its derivatives have been analyzed using a Carbowax 20M and phosphoric acid on a Carbopack C support. cerealsgrains.org This suggests that with appropriate derivatization to increase volatility, GC could be a viable method for the analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and improved resolution compared to conventional HPLC. lcms.cz Methods developed for other amino acids, often involving pre-column derivatization with reagents like o-phthaldialdehyde (OPA), can be applied to this compound for rapid and sensitive analysis. lcms.cz

Table 1: Chromatographic Methods for Amino Acid Analysis

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| RP-HPLC | C18 | Acetonitrile/Water/Phosphoric Acid | Purity Assessment |

| Chiral HPLC | Chiralpak AD-H | Hexane/Isopropanol | Enantiomeric Separation |

| Chiral HPLC | CHIRALPAK ZWIX(-) | MeOH/MeCN/TEA/AcOH | Enantiomeric Separation |

| GC (after derivatization) | Carbowax 20M/Phosphoric Acid on Carbopack C | - | Purity Assessment |

| UHPLC | - | - | Fast Separation & Purity |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and types of protons in the molecule. For a related compound, 3-(2-amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid, the ¹H NMR spectrum showed signals for aromatic protons, a broad singlet for the NH₂ group (around 5.82-5.87 ppm), and signals for the propionyl fragment protons (CH at 4.30-4.60 ppm and CH₂ at 2.60-3.00 ppm). beilstein-journals.org Similar characteristic peaks would be expected for this compound.

¹³C NMR: Reveals the carbon framework of the molecule. In a study of a related compound, the ¹³C NMR spectrum in D₂O showed distinct signals for the carboxyl group, aromatic carbons, and aliphatic carbons. rsc.org For example, a related amino acid derivative showed a carboxyl carbon signal at approximately 179.6 ppm. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of an amino acid derivative would typically show characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching). beilstein-journals.org For instance, a related phthalimide (B116566) derivative showed a broad O-H stretch from 3420-2910 cm⁻¹ and a C=O stretch around 1700 cm⁻¹. redalyc.org

X-ray Diffraction (XRD): For crystalline solids, XRD provides definitive information about the three-dimensional atomic arrangement. The structure of a similar compound, 3-(2-amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid, was confirmed by X-ray diffraction, revealing the precise bond lengths and angles. beilstein-journals.org

Table 2: Spectroscopic Data for Related Amino Acid Derivatives

| Technique | Functional Group/Proton | Characteristic Signal/Shift | Reference |

| ¹H NMR | NH₂ | 5.82-5.87 ppm (broad singlet) | beilstein-journals.org |

| ¹H NMR | CH (α-carbon) | 4.30-4.60 ppm | beilstein-journals.org |

| ¹H NMR | CH₂ (β-carbon) | 2.60-3.00 ppm | beilstein-journals.org |

| ¹³C NMR | C=O (Carboxyl) | ~179.6 ppm | rsc.org |

| IR | O-H (Carboxyl) | 3420-2910 cm⁻¹ (broad) | redalyc.org |

| IR | C=O (Carboxyl) | ~1700 cm⁻¹ | redalyc.org |

Mass Spectrometry Applications for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and for the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which helps in determining the elemental composition of the molecule. Techniques like DART/TOF (Direct Analysis in Real Time/Time-of-Flight) can be used. For a similar amino acid derivative, the calculated [M+H]⁺ was 194.1181 and the found value was 194.1183, confirming the molecular formula. rsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF MS is another technique used for molecular ion confirmation. For a related compound, a MALDI-TOF spectrum showed the [M+Na]⁺ peak, confirming its molecular weight. acs.org

Table 3: Mass Spectrometry Data for Related Compounds

| Technique | Ionization Method | Observed Ion | Application | Reference |

| HRMS | DART/TOF | [M+H]⁺ | Molecular Formula Confirmation | rsc.org |

| MS | MALDI-TOF | [M+Na]⁺ | Molecular Weight Confirmation | acs.org |

Future Directions and Emerging Research Frontiers for 2 Amino 3 M Tolyl Propanoic Acid

Development of Next-Generation Therapeutic Agents

As a chiral building block, 2-Amino-3-(m-tolyl)propanoic acid, particularly the (R)-enantiomer also known as 3-Methyl-D-phenylalanine, is a valuable reagent in the development of sophisticated therapeutic agents. medchemexpress.comcookechem.com Its incorporation into peptide chains and peptidomimetics can enhance properties such as stability, bioactivity, and receptor specificity. chemimpex.com

Detailed research has identified its utility in synthesizing targeted inhibitors for enzymes implicated in disease. For instance, it is a key reagent in the preparation of:

Peptidomimetic inhibitors of Cathepsin B: These N-arylaminonitriles, synthesized using 3-Methyl-D-phenylalanine, are designed as bioavailable inhibitors of Cathepsin B, a protease involved in cancer progression and other pathologies. cookechem.comsigmaaldrich.com

Pin1 inhibitory derivatives: The compound is used to create aminophenylpropanyl phosphate (B84403) derivatives that show potential for inhibiting Pin1, an enzyme overexpressed in many cancers, playing a role in cell cycle regulation and oncogenesis. cookechem.comsigmaaldrich.com

Furthermore, the fluorenylmethoxycarbonyl (Fmoc) protected version of the amino acid is a cornerstone in solid-phase peptide synthesis (SPPS). chemimpex.com This technique allows for the precise, sequential construction of custom peptides. Incorporating this compound can increase the hydrophobicity and stability of these synthetic peptides, making them promising candidates for new peptide-based therapeutics with improved efficacy and pharmacokinetic profiles. chemimpex.comchemimpex.com

Table 1: Therapeutic Development Research Findings

| Area of Development | Target | Precursor Compound | Resulting Compound Class | Therapeutic Rationale |

| Oncology, Immunology | Cathepsin B | (R)-2-Amino-3-(m-tolyl)propanoic acid | N-arylaminonitriles | Inhibition of proteases involved in disease progression. cookechem.comsigmaaldrich.com |

| Oncology | Pin1 | (R)-2-Amino-3-(m-tolyl)propanoic acid | Aminophenylpropanyl phosphate derivatives | Modulation of cell cycle regulation in cancer. cookechem.comsigmaaldrich.com |

| General Drug Development | Various | Fmoc-3-methyl-D-phenylalanine | Bioactive peptides | Creation of stable, effective peptide-based drugs. chemimpex.com |

Innovations in Chemical Probe Design

Chemical probes are essential tools for dissecting complex biological processes. The structural characteristics of this compound make it an intriguing scaffold for the design of such probes.

A significant emerging application is its use as a nuclear magnetic resonance (NMR) probe. A study focused on exploring protein core dynamics utilized a series of methylated phenylalanine derivatives, including the meta-methylated version (m-tolyl), as sensors. rsc.org By incorporating this amino acid into a zinc finger miniprotein, researchers could break the rotational symmetry of the aromatic ring. This "methyl-hopping" approach introduces new, insightful contacts in NMR spectroscopy, allowing for a precise determination of the aromatic ring's orientation and dynamics within the hydrophobic core of the protein. rsc.org This method provides a powerful way to characterize the internal motions of proteins that are crucial for their function. rsc.org

While direct examples of this compound being functionalized with common reporter tags are not yet prevalent in the literature, the foundational chemistry is well-established for similar molecules. The development of fluorescent or biotinylated probes is a logical next step. Established methods for modifying phenylalanine and its derivatives include:

Fluorescent Labeling: Attaching fluorophores like NBD (nitrobenzoxadiazole) or creating intrinsically fluorescent analogs through reactions like the Heck-Matsuda coupling. rsc.orgtcichemicals.com

Biotinylation: The conjugation of biotin, often via a spacer arm like aminohexanoic acid (Ahx), to enable high-affinity capture and detection with streptavidin. genscript.combiosyntan.de

Photo-Crosslinking: Incorporation of photo-activatable groups, such as the benzoylphenylalanine (Bpa) moiety, to covalently link the probe to its interacting partners upon UV irradiation. researchgate.net

Applying these techniques to this compound could yield a new generation of chemical probes for studying ligand-receptor interactions, enzyme activity, and protein structure with high precision. chemimpex.com

Table 2: Research on Phenylalanine Analogs for Chemical Probe Design

| Probe Type | Modification Method | Reporter/Functionality | Research Application |

| NMR Probe | Systematic methylation of the phenyl ring | Methyl group acts as a structural/dynamic sensor | Characterizing hydrophobic core dynamics in proteins. rsc.org |

| Fluorescent Probe | Suzuki coupling to create terphenylalanine analogs | Biphenyl group acts as a FRET donor | Measuring conformational changes in proteins. nih.gov |

| Fluorescent Probe | Heck-Matsuda coupling of aminophenylalanine | Stilbene side-chains provide intrinsic fluorescence | Creating fluorescent unnatural amino acids for biological imaging. rsc.org |

| Affinity Probe | Standard peptide synthesis protocols | Biotin enables immobilization and detection | Used in ELISA, affinity purification, and other biochemical assays. biosyntan.de |

| Photo-affinity Probe | Genetic incorporation of benzoylphenylalanine (Bpa) | Bpa forms a covalent bond upon UV exposure | Identifying and mapping protein-protein interactions. researchgate.net |

Expanding Applications in Material Science and Biotechnology

The unique properties of this compound are also being explored in the fields of material science and biotechnology.

In material science, there is emerging commercial interest in using the compound as a building block for advanced materials. It has been identified as an organic monomer for creating Covalent Organic Frameworks (COFs) with Aggregation-Induced Emission (AIE) properties. researchgate.net AIE materials are highly fluorescent in the aggregated or solid state but weakly emissive when dissolved, a property that is highly desirable for applications in electronic materials, chemical sensors, and bio-imaging.

In biotechnology, the compound's primary role is in the synthesis of tailored biomolecules. chemimpex.com As a non-standard amino acid, its incorporation into peptides can be used to engineer proteins with enhanced functions. chemimpex.com For example, research on related isomers has shown that custom peptides containing these modified amino acids can exhibit greater binding affinity for target proteins. chemimpex.com The Fmoc-protected derivative is also valuable for bioconjugation, a technique used to link peptides to other molecules or surfaces, which is critical for developing advanced diagnostic tools and targeted drug delivery systems. chemimpex.com

Q & A

Q. What are the common synthetic routes for 2-Amino-3-(m-tolyl)propanoic acid, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves functional group modifications of phenylalanine derivatives. Key methods include:

- Reductive amination : Using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) with palladium catalysts (Pd/C) to reduce intermediate Schiff bases.

- Substitution reactions : Alkylating agents or acylating reagents to introduce the m-tolyl group.

- Protection/deprotection strategies : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to preserve stereochemistry during synthesis .

Q. Yield Optimization Factors :

- Reaction temperature (e.g., lower temps for enantioselective steps).

- Solvent polarity (aprotic solvents like DMF for nucleophilic substitutions).

- Catalyst loading (e.g., 5–10% Pd/C for hydrogenation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: